
tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a compound that features a tert-butyl group, a bromophenyl group, and a cyclopropylcarbamate moiety
准备方法
The synthesis of tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the reaction of a cyclopropylamine derivative with a tert-butyl chloroformate in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylcarbamate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
tert-Butyl ((1S,2S)-2-(4-bromophenyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate: Lacks the bromine atom, resulting in different reactivity and biological activity.
tert-Butyl ((1S,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
tert-Butyl ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate: Features a fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2S)-2-(4-bromophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12-/m0/s1 |
InChI 键 |
ATYDSIJHMSGNKM-RYUDHWBXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C2=CC=C(C=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
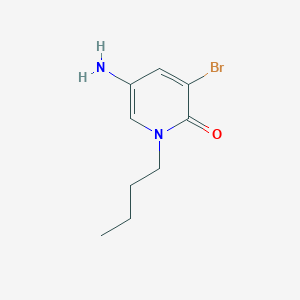


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
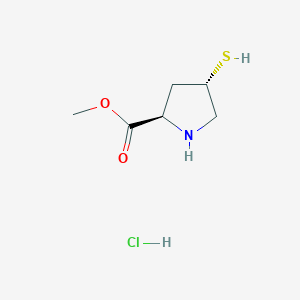
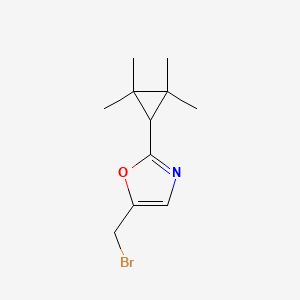
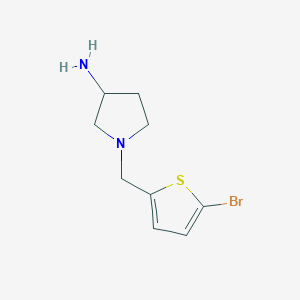
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
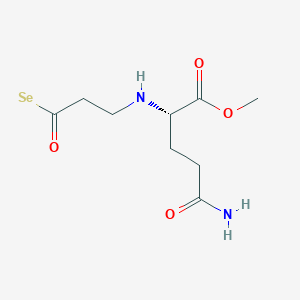
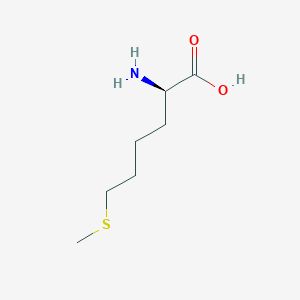
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)

